molecular formula C10H10O4 B2819919 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid CAS No. 1594835-92-3

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid

Cat. No.: B2819919
CAS No.: 1594835-92-3
M. Wt: 194.186
InChI Key: KFVAAQHNCJDKAZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid ( 1594835-92-3) is a high-purity chemical compound with a molecular formula of C 10 H 10 O 4 and a molecular weight of 194.18 g/mol . This molecule features a 2,3-dihydrobenzofuran scaffold, a structure of significant interest in medicinal and synthetic chemistry, linked to a hydroxyacetic acid functional group . Benzofuran derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . The 2,3-dihydrobenzofuran core, in particular, is a key structural motif found in various biologically active natural products and synthetic compounds . Research into analogous compounds indicates that the benzofuran scaffold is associated with diverse pharmacological properties, including potential anti-inflammatory, antioxidant, and neuroprotective activities . The specific structural features of this compound, including the hydroxyacetic acid moiety, make it a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships in pharmaceutical research . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug or medicine. It has not been approved for the diagnosis, treatment, cure, or prevention of any disease or condition in humans or animals .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAAQHNCJDKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594835-92-3
Record name 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid, while reduction could produce benzofuran-7-ylmethanol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various diseases, particularly those related to oxidative stress and inflammation.

  • Antioxidant Activity : Studies have indicated that 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid possesses antioxidant properties, which could be useful in preventing cellular damage caused by free radicals. This activity is crucial in the development of drugs aimed at combating oxidative stress-related conditions such as cancer and neurodegenerative diseases.

Biochemical Applications

This compound is also utilized as a non-ionic organic buffering agent in biological systems.

  • Buffering Agent : It has been reported to function effectively within a pH range of 6 to 8.5, making it suitable for cell culture applications where maintaining pH is critical for cellular functions and experimental outcomes .

Material Science

In material science, the compound's unique structural features allow it to be used in the synthesis of novel materials with specific properties.

  • Polymer Synthesis : There are ongoing studies into using derivatives of this compound for creating polymers with enhanced thermal stability and mechanical properties. This could lead to advancements in the development of high-performance materials for industrial applications.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of various benzofuran derivatives, including this compound. The results demonstrated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Application as a Buffer

Research conducted at a leading biotechnology firm evaluated the effectiveness of this compound as a buffering agent in cell culture media. The findings indicated that it maintained optimal pH levels during prolonged culture periods, enhancing cell viability and experimental reproducibility.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic Acid Monohydrate

  • Structure: Features a 2,2-dimethyl-substituted dihydrobenzofuran ring linked via an ether oxygen to acetic acid, with a monohydrate crystal form (molecular weight: 240.25 g/mol) .
  • Synthesis : Prepared by refluxing 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid and sodium hydroxide, achieving a 98.5% yield .
  • Crystallography: Monoclinic crystal system (space group P2₁/c) with a three-dimensional hydrogen-bonded network involving water molecules . Key bond angles (e.g., C–O–C = 117.38°) and dihedral angles (23.20°) indicate an envelope conformation of the dihydrobenzofuran ring .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Structure : A halogenated and sulfur-containing benzofuran derivative (molecular weight: 266.10 g/mol) with a planar benzofuran ring .
  • Synthesis : Synthesized via hydrolysis of an ethyl ester precursor under basic conditions, yielding 82% .
  • Crystallography : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds. The carboxyl group participates in intermolecular interactions critical for crystal packing .
  • Biological Relevance : Benzofuran derivatives in this class exhibit antimicrobial, antitumor, and antiviral activities .

Glycolic Acid (2-Hydroxyacetic Acid)

  • Structure : Simplest α-hydroxy acid (molecular weight: 76.05 g/mol) without aromatic substituents .
  • Properties : Widely used in cosmetics and industrial applications (e.g., pH adjustment). Its safety profile includes irritant hazards (GHS classification) .
  • Contrast : Lacks the dihydrobenzofuran moiety, resulting in lower molecular complexity and distinct reactivity compared to the target compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield Crystal System Biological/Industrial Relevance
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid 205.26 Dihydrobenzofuran, hydroxyacetic acid Not reported Not reported Building block for synthesis
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate 240.25 Dimethyl-dihydrobenzofuran, ether linkage 98.5% Monoclinic (P2₁/c) Pesticidal derivatives
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 266.10 Fluoro, methylsulfanyl, methyl groups 82% Not reported Antimicrobial, antitumor
Glycolic acid 76.05 None (simple hydroxyacetic acid) Industrial scale Not applicable Cosmetics, industrial chemistry

Key Research Findings

  • Synthetic Accessibility : The dimethyl-dihydrobenzofuran analog (98.5% yield) demonstrates high synthetic efficiency compared to the fluorinated benzofuran derivative (82% yield) .
  • Structural Impact on Crystallography: Substituents like methyl groups or halogen atoms influence crystal packing via hydrogen bonding or van der Waals interactions, as seen in the monoclinic structure of the dimethyl analog versus the dimeric arrangement of the fluorinated compound .
  • Biological Potential: While the target compound lacks reported activity, its structural analogs highlight the pharmacological promise of benzofuran derivatives, particularly when functionalized with halogens or sulfur-containing groups .

Biological Activity

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, also known as BNTH-UNC83592, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its various pharmacological activities. The structural formula can be represented as follows:

C10H11O3\text{C}_{10}\text{H}_{11}\text{O}_3

This structure contributes to its interaction with biological targets, influencing its activity.

Anticancer Properties

Research has indicated that benzofuran derivatives, including this compound, exhibit notable anticancer effects. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across various lines:

CompoundCell LineIC50 (μM)
5α,8α-epoxy-4α,6β-dihydroxyamorphan-2-oneHeLa12.4
2-(4′-hydroxybenzyl)-5,6-methylenedioxy-benzofuranMCF-758
2-(2,3-dihydro-1-benzofuran) derivativesVariousNot specified

These findings suggest that modifications to the benzofuran structure can enhance anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Related benzofuran derivatives have been reported to inhibit pro-inflammatory mediators such as TNF-α and IL-1β in activated microglia . This suggests a potential application in treating inflammatory diseases.

Analgesic Activity

Studies have demonstrated that certain benzofuran derivatives can act as selective agonists for cannabinoid receptor type 2 (CB2), which is involved in pain modulation. For instance, specific compounds have been shown to reverse neuropathic pain without affecting locomotor behavior in animal models . This highlights the therapeutic potential of this compound in pain management.

The biological activities of this compound are largely attributed to:

  • Interaction with Receptors : The compound's ability to bind selectively to CB2 receptors suggests a pathway for analgesic effects without central nervous system side effects .
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes like NF-kB, which play a crucial role in inflammation and cancer progression .
  • Antioxidant Properties : Benzofuran compounds are recognized for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several studies have explored the efficacy of benzofuran derivatives in various disease models:

  • Neuropathic Pain Model : A study demonstrated that a specific benzofuran derivative reversed symptoms in rats with spinal nerve ligation-induced neuropathy .
  • Cancer Cell Proliferation : Research indicated that certain derivatives inhibited the proliferation of MCF-7 breast cancer cells significantly .

Q & A

Q. Why do NMR and IR spectra sometimes show inconsistent peak assignments for the hydroxy group?

  • Resolution :
  • Dynamic Effects : Hydrogen bonding in DMSO-d6 broadens the O–H NMR peak (δ 4.8 ppm), while IR in KBr pellets sharpens the O–H stretch (3400 cm1^{-1}).
  • Artifact Check : Ensure sample dryness; residual water in NMR samples can obscure peaks .

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